2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide
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Description
2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
Drug Metabolism and Disposition Studies
Compounds similar to the one mentioned are often subjects of pharmacokinetic and pharmacodynamic studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties in the body. For instance, the study of metabolism and disposition of specific GABA-A receptor agonists in healthy male volunteers helps to identify how drugs are metabolized and excreted, which is crucial for determining safe and effective dosages for therapeutic use (Polsky-Fisher et al., 2006).
Antibiotic Research
New compounds are also investigated for their potential as antibiotics. For example, cadazolid, a novel fluoroquinolone-oxazolidinone antibiotic, was evaluated for its efficacy and safety in treating Clostridium difficile infection in a phase 2 clinical study (Louie et al., 2015). Research like this highlights the potential for novel compounds to address antibiotic resistance and treat infections effectively.
Neuroprotective and Antidepressant Effects
Research into compounds affecting the central nervous system can uncover neuroprotective and antidepressant effects. Studies on caffeine and A2A adenosine receptor inactivation in models of Parkinson's disease, for example, have revealed potential pathways through which compounds can exert protective effects on neuronal health (Chen et al., 2001).
Properties
IUPAC Name |
2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-13-4-5-17(16(22)9-13)24-18(29)12-28-21(30)27-7-6-23-19(20(27)25-28)26-10-14(2)8-15(3)11-26/h4-7,9,14-15H,8,10-12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMADINVLBLORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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